6-Methoxypyrido[2,3-b]pyrazine
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Overview
Description
6-Methoxypyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound . It has the molecular formula C8H7N3O .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine derivatives has been studied extensively. In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction and acid catalyst on N-substitution have been reviewed . A multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives has also been reported .Molecular Structure Analysis
The molecular structure of 6-Methoxypyrido[2,3-b]pyrazine has been ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties .Scientific Research Applications
Synthesis and Chemical Properties
6-Methoxypyrido[2,3-b]pyrazine and its derivatives are synthesized through various chemical reactions, demonstrating their versatility in creating heterocyclic compounds. For instance, derivatives of pyrido[2,3-b]pyrazine have been synthesized to explore their anti-Alzheimer and anti-COX-2 properties, showing promising results in biological activities (Attaby et al., 2009). Additionally, the compound's ability to undergo dimerization under specific conditions has been documented, revealing its potential in generating dipyridopyrazinediones through Hilbert-Johnson reactions (Oresic et al., 2001).
Biological Activities
The exploration of 6-Methoxypyrido[2,3-b]pyrazine derivatives in biological contexts has yielded significant findings. These derivatives have been investigated for their potential anti-cancer properties, with specific compounds inhibiting the viability of human lymphoma cells, suggesting a nuanced relationship between molecular structure and biological activity (Kim et al., 2019). The influence of different substituents on the anticancer activity of these compounds underscores the importance of chemical modifications in enhancing therapeutic potential.
Photophysical and Electrochemical Applications
The fluorescence properties of diphenylthiazolo[4,5-b]pyrazines, related to 6-Methoxypyrido[2,3-b]pyrazine by structural motifs, have been studied, demonstrating how electron-donating and -accepting substituents affect fluorescence efficiency. Such insights are vital for designing new fluorophores (Nakagawa et al., 2015). Furthermore, ruthenium complexes containing pyridine dicarboxylate ligands, including derivatives of pyrazine, have been synthesized and analyzed for their catalytic activity towards water oxidation, illustrating the role of electronic effects in catalytic performance (An et al., 2012).
Analysis and Characterization
Methoxypyrazine analysis in grapes, musts, and wines highlights the impact of viticultural and enological procedures on their levels, emphasizing the compounds' significance in contributing to aroma and flavor profiles (Sidhu et al., 2015). This research area underscores the broader implications of methoxypyrazines beyond mere chemical curiosity, linking them to sensory experiences and agricultural practices.
Future Directions
properties
IUPAC Name |
6-methoxypyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-12-7-3-2-6-8(11-7)10-5-4-9-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWCXUYPHZMDFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NC=CN=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728451 |
Source
|
Record name | 6-Methoxypyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypyrido[2,3-b]pyrazine | |
CAS RN |
1260649-33-9 |
Source
|
Record name | 6-Methoxypyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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